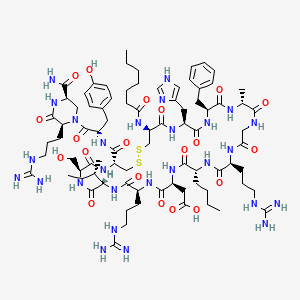

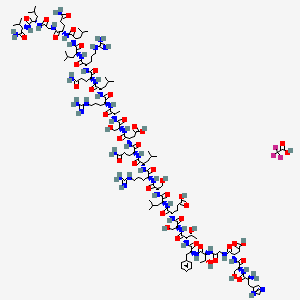

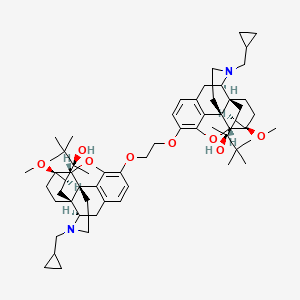

(Hept-cyclo(Cys-His-Phe-D-Ala-Gly-Arg-D-nle-Asp-Arg-Ile-Ser-Cys)-Tyr-(Arg mimetic)-NH2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PL-3994 est un bronchodilatateur expérimental développé par Palatin Technologies. Il agit comme un agoniste du récepteur A du peptide natriurétique. Ce composé est un peptide cyclique avec la séquence Hept-cyclo (Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2 . PL-3994 est conçu pour être résistant à la neutral endopeptidase, une enzyme qui dégrade les peptides natriurétiques, prolongeant ainsi sa demi-vie et renforçant son potentiel thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PL-3994 est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout progressif d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La structure cyclique de PL-3994 est obtenue par la formation de ponts disulfure entre les résidus cystéine .

Méthodes de production industrielle

La production industrielle de PL-3994 implique une synthèse peptidique en phase solide à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

PL-3994 subit principalement la formation de liaisons peptidiques et la formation de liaisons disulfure pendant sa synthèse. Il est conçu pour être résistant à la dégradation par la neutral endopeptidase, ce qui signifie qu'il ne subit pas facilement l'hydrolyse .

Réactifs et conditions courants

Formation de liaison peptidique : Cela implique l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).

Formation de liaison disulfure : Ceci est généralement réalisé par oxydation à l'aide de réactifs tels que l'iode ou l'oxydation à l'air.

Principaux produits formés

Le principal produit formé est le peptide cyclique PL-3994 lui-même, avec sa séquence et sa structure spécifiques conçues pour résister à la dégradation enzymatique .

Applications de recherche scientifique

PL-3994 a montré un potentiel dans diverses applications de recherche scientifique :

Médecine respiratoire : Il a été évalué pour son activité bronchodilatatrice dans des études précliniques impliquant des tissus de rat, de cobaye et d'humain.

Cardiologie : La recherche a démontré que PL-3994 peut réduire l'hypertrophie cardiaque et l'activation des gènes profibrotiques dans les modèles d'insuffisance cardiaque.

Mécanisme d'action

PL-3994 exerce ses effets en se liant et en activant le récepteur A du peptide natriurétique, une guanylate cyclase. Cette activation conduit à la production de monophosphate cyclique de guanosine (GMPc), qui médie divers effets physiologiques, notamment la relaxation des muscles lisses et la vasodilatation . La résistance du composé à la neutral endopeptidase assure une activité prolongée, le rendant efficace sur des durées plus longues que les peptides natriurétiques naturels .

Applications De Recherche Scientifique

PL-3994 has shown potential in various scientific research applications:

Mécanisme D'action

PL-3994 exerts its effects by binding to and activating natriuretic peptide receptor A, a guanylate cyclase. This activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects, including smooth muscle relaxation and vasodilation . The compound’s resistance to neutral endopeptidase ensures prolonged activity, making it effective for longer durations compared to natural natriuretic peptides .

Comparaison Avec Des Composés Similaires

Composés similaires

- Peptide natriurétique auriculaire (ANP)

- Peptide natriurétique cérébral (BNP)

- Peptide natriurétique de type C (CNP)

Unicité de PL-3994

PL-3994 est unique en raison de sa résistance à la neutral endopeptidase, ce qui prolonge considérablement sa demi-vie par rapport aux peptides natriurétiques naturels comme l'ANP, le BNP et le CNP. Cette résistance permet des effets thérapeutiques prolongés, faisant de PL-3994 un candidat prometteur pour le traitement de maladies telles que l'asthme et l'insuffisance cardiaque .

Propriétés

Numéro CAS |

952295-80-6 |

|---|---|

Formule moléculaire |

C82H127N27O20S2 |

Poids moléculaire |

1875.2 g/mol |

Nom IUPAC |

2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37S)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid |

InChI |

InChI=1S/C82H127N27O20S2/c1-6-9-11-15-25-62(112)98-59-41-130-131-42-60(76(126)104-56(34-47-26-28-49(111)29-27-47)79(129)109-39-57(66(83)116)105-77(127)61(109)24-18-32-93-82(88)89)107-74(124)58(40-110)106-78(128)65(44(4)8-3)108-70(120)52(23-17-31-92-81(86)87)100-73(123)55(36-64(114)115)103-69(119)51(21-10-7-2)99-68(118)50(22-16-30-91-80(84)85)97-63(113)38-94-67(117)45(5)96-71(121)53(33-46-19-13-12-14-20-46)101-72(122)54(102-75(59)125)35-48-37-90-43-95-48/h12-14,19-20,26-29,37,43-45,50-61,65,110-111H,6-11,15-18,21-25,30-36,38-42H2,1-5H3,(H2,83,116)(H,90,95)(H,94,117)(H,96,121)(H,97,113)(H,98,112)(H,99,118)(H,100,123)(H,101,122)(H,102,125)(H,103,119)(H,104,126)(H,105,127)(H,106,128)(H,107,124)(H,108,120)(H,114,115)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)/t44-,45+,50-,51+,52-,53-,54-,55-,56-,57+,58-,59+,60-,61-,65-/m0/s1 |

Clé InChI |

HSHVZRILAMZYHY-WXSGKXQHSA-N |

SMILES isomérique |

CCCCCCC(=O)N[C@@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)[C@@H](C)CC)CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5C[C@@H](NC(=O)[C@@H]5CCCNC(=N)N)C(=O)N |

SMILES canonique |

CCCCCCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)C(C)CC)CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CC(NC(=O)C5CCCNC(=N)N)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)

![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)